![molecular formula C15H14N4O4S B14142170 N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide CAS No. 306766-67-6](/img/structure/B14142170.png)
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide is a complex organic compound with a molecular formula of C14H13N3O4S This compound is characterized by the presence of a pyridine ring, a nitrophenyl group, and a carbamothioyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide typically involves the reaction of 4-ethoxy-2-nitroaniline with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
- Dissolve 4-ethoxy-2-nitroaniline in dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add pyridine-3-carbonyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification steps may include additional techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-[(4-amino-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide.
Reduction: Formation of N-[(4-ethoxy-2-aminophenyl)carbamothioyl]pyridine-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The nitrophenyl group plays a crucial role in the compound’s reactivity, allowing it to participate in redox reactions and form covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ethoxy-2-nitrophenyl)pyridine-4-carboxamide
- N-(4-ethoxy-2-nitrophenyl)pyridine-2-carboxamide
- N-(4-ethoxy-2-nitrophenyl)benzamide
Uniqueness
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide is unique due to the presence of the carbamothioyl linkage, which imparts distinct chemical properties and reactivity. This compound’s specific arrangement of functional groups allows it to participate in a broader range of chemical reactions compared to its analogs.
Properties
CAS No. |
306766-67-6 |
|---|---|
Molecular Formula |
C15H14N4O4S |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14N4O4S/c1-2-23-11-5-6-12(13(8-11)19(21)22)17-15(24)18-14(20)10-4-3-7-16-9-10/h3-9H,2H2,1H3,(H2,17,18,20,24) |
InChI Key |
AQTIQNPHRVACPN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
solubility |
4.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B14142089.png)
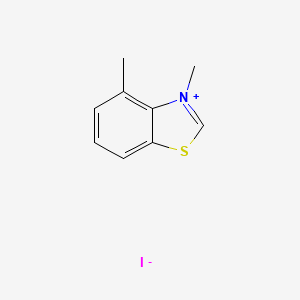

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14142117.png)
![1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B14142121.png)
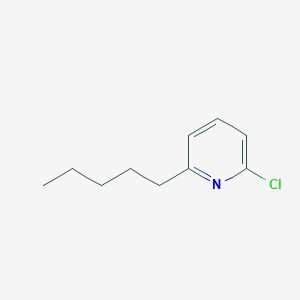
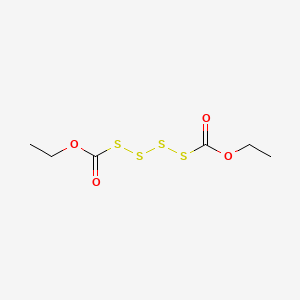
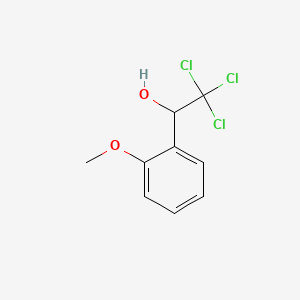
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B14142151.png)

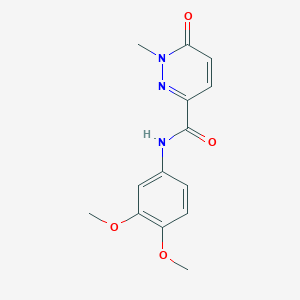
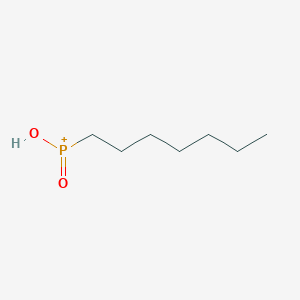
![2-[({3,5-Bis[(2,2-dimethylpropanoyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14142165.png)
![3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14142169.png)
